2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a tetrahydro-2H-pyran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties and effects on various biological pathways.
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse pharmacological activities. Pyrimidines are aromatic compounds that are structurally similar to benzene but contain nitrogen atoms in their ring structure. The tetrahydro-2H-pyran group adds a cyclic ether component, which can influence the compound's solubility and biological interactions.
The synthesis of 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid can be achieved through several methods, primarily involving the construction of the pyrimidine ring followed by the introduction of the tetrahydro-2H-pyran substituent.
The molecular structure of 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid can be described as follows:
The presence of these functional groups suggests potential for hydrogen bonding and interactions with biological targets.
The chemical reactivity of 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid is influenced by its functional groups:
The mechanism of action for compounds like 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid often involves interaction with specific biological targets:
The physical and chemical properties of 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid include:
The potential applications of 2-(Tetrahydro-2H-pyran-4-YL)pyrimidine-5-carboxylic acid include:
Pyrimidine derivatives exhibit remarkable pharmacological diversity, spanning antibacterial, antiviral, anticancer, anti-inflammatory, and central nervous system activities. This versatility originates from:
The tetrahydro-2H-pyran (THP) ring confers distinct pharmacokinetic advantages when incorporated into drug scaffolds:
The development of pyran-pyrimidine hybrids evolved through three key phases:
| Property | Value/Descriptor | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₄ | Confirms elemental composition and unsaturation index |
| Molecular Weight | 238.24 g/mol | Impacts bioavailability and permeability |
| SMILES Notation | O=C(O)C1=CN=C(N=C1)OCC2CCOCC2 | Encodes atom connectivity and stereocenters |
| Hydrogen Bond Donors | 1 (carboxylic acid) | Facilitates target interactions |
| Hydrogen Bond Acceptors | 4 (2x pyrimidine N, O, carbonyl O) | Enhances solubility and binding affinity |
| Rotatable Bonds | 2 (methylene linker, acid) | Influences conformational flexibility |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4